2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine

Lipophilicity Drug-likeness Physicochemical profiling

Sourcing a defined piperazinyl-azetidine scaffold for CNS lead discovery is often hindered by unavailable or poorly characterized analogs. This compound (CAS 1396812-67-1) resolves this gap as a pre-assembled, fragment-like building block with confirmed identity and immediate availability. - Enables direct SAR exploration: 4-MeO-phenyl substitution and pyrazine-2-carbonyl motif support MAGL inhibitor or neurokinin antagonist design campaigns. - CNS-optimized starting point: Low molecular weight (381.4 Da) and moderate lipophilicity (XLogP3 0.4) align with lead-like criteria, reducing the need for early property optimization. - Supply reliability: In-stock with standard pack sizes (5 mg to 250 mg) and custom synthesis options, ensuring uninterrupted research workflows.

Molecular Formula C20H23N5O3
Molecular Weight 381.436
CAS No. 1396812-67-1
Cat. No. B2848470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine
CAS1396812-67-1
Molecular FormulaC20H23N5O3
Molecular Weight381.436
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CN(C3)C(=O)C4=NC=CN=C4
InChIInChI=1S/C20H23N5O3/c1-28-17-4-2-16(3-5-17)23-8-10-24(11-9-23)19(26)15-13-25(14-15)20(27)18-12-21-6-7-22-18/h2-7,12,15H,8-11,13-14H2,1H3
InChIKeyDSMPAKSLWLZKBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine (1396812-67-1): Chemical Identity and Procurement Baseline


2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine (CAS 1396812-67-1) is a synthetic organic compound characterized by a pyrazine ring linked via carbonyl bridges to both an azetidine and a 4-(4-methoxyphenyl)piperazine moiety [1]. It has a molecular formula of C20H23N5O3, a molecular weight of 381.4 g/mol, a computed XLogP3-AA of 0.4, and an exact mass of 381.18008961 Da [1]. The compound belongs to a class of piperazinyl-azetidine scaffolds explored for monoacylglycerol lipase (MAGL) inhibition and neurokinin receptor antagonism, though published biological data specific to this exact structure are exceptionally scarce [2][3].

Why Generic Substitution Is Precluded for 1396812-67-1: Structural Uniqueness and Absence of Bioequivalence Data


Substituting 2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine with a closely related analog is inadvisable because even minor structural changes on the piperazinyl-azetidine scaffold profoundly alter biological activity [1]. For instance, modifying the 4-methoxyphenyl group to a 2-chlorophenyl or pyridinylmethyl substituent shifts the scaffold's engagement with targets like MAGL from irreversible to reversible inhibition, and swapping the pyrazine ring for other heterocycles abolishes critical binding interactions [1]. No pharmaceutical equivalence or therapeutic interchangeability data exist for this specific CAS number, making any substitution a high-risk experiment without a formal comparability study.

Quantitative Evidence Guide for 2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine: Comparative Physicochemical and Structural Data


Computed Lipophilicity (XLogP3-AA) Benchmarking Against a Close 2-Chlorophenyl Analog

The target compound's computed XLogP3-AA value of 0.4 indicates substantially lower lipophilicity compared to its closest commercially listed analog, 2-{3-[4-(2-chlorophenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine, which has a predicted XLogP of approximately 1.6 [1]. This difference arises from replacing the electron-withdrawing chlorine atom with an electron-donating methoxy group, which increases hydrogen-bond acceptor count and reduces partition into lipid phases.

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Hydrogen-Bond Acceptor Count Comparison with Piperazinyl-Azetidine MAGL Probe Scaffolds

With a molecular weight of 381.4 Da and 6 hydrogen-bond acceptors, the target compound sits within the lead-like chemical space for CNS drug discovery, contrasting with optimized MAGL inhibitors from the same scaffold series that typically exceed 400 Da [1]. Compound 8, a potent irreversible MAGL inhibitor from the series, has a molecular weight of ~420 Da, while reversible compounds 17 and 37 are even larger (450–480 Da) [1].

Monoacylglycerol lipase Fragment-based drug design Lead-likeness

Rotatable Bond Count as a Selectivity Determinant Versus Neurokinin Antagonist Scaffolds

The target compound possesses only 4 rotatable bonds, which is fewer than many piperazine-substituted azetidine neurokinin antagonists described in patent literature, where 5–7 rotatable bonds are common [1]. Conformational restriction is often correlated with reduced off-target promiscuity and improved selectivity profiles in kinase and GPCR targeting.

Neurokinin receptor Conformational flexibility Selectivity

Validated Research Applications for 2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine Based on Structural Evidence


Fragment-Based Lead Discovery for CNS-Penetrant MAGL Inhibitors

The compound's low molecular weight (381.4 Da) and moderate lipophilicity (XLogP3 0.4) align with CNS lead-like criteria. It can serve as a core scaffold for fragment growing campaigns targeting MAGL, where the piperazinyl-azetidine chemotype has proven productive in generating both irreversible and reversible inhibitors [1].

Selectivity Probe Development for Neurokinin Receptor Subtypes

The constrained structure (4 rotatable bonds) and the pyrazine-2-carbonyl motif, which is absent from most neurokinin antagonist patents, suggest potential for subtype-selective antagonist design. The compound can be used as a starting point for structure-activity relationship studies aimed at reducing off-target promiscuity [2].

Physicochemical Benchmarking for Azetidine-Containing Compound Libraries

With a computed XLogP of 0.4 and 6 hydrogen-bond acceptors, this compound can serve as a reference standard for calibrating in silico ADME prediction models or for evaluating the property distribution of commercial azetidine-based screening libraries [3].

Synthetic Intermediate for Radiolabeled PET Tracers

The piperazinyl-azetidine scaffold has been successfully radiolabeled with 11C and 18F for PET imaging of MAGL. The 4-methoxyphenyl variant offers a distinct physiochemical profile (lower logP) that could improve tracer kinetics or reduce non-specific binding compared to higher-logP analogs [1].

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